molecular formula C9H9F3N2O B15329123 2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide

2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide

Cat. No.: B15329123
M. Wt: 218.18 g/mol
InChI Key: PSWUGYAATBIMQO-UHFFFAOYSA-N
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Description

2-Cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide is a chemical compound characterized by its unique bicyclo[1.1.1]pentane structure, which is a three-dimensional, highly strained ring system. This compound contains a trifluoromethyl group and a cyano group, making it a potential candidate for various scientific and industrial applications due to its structural complexity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide typically involves multiple steps, starting with the construction of the bicyclo[1.1.1]pentane core. One common approach is the functionalization of bicyclo[1.1.1]pentane derivatives through bridge functionalization techniques. This involves the introduction of the trifluoromethyl group at the appropriate position on the bicyclo[1.1.1]pentane ring, followed by the addition of the cyano and acetamide groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, with rigorous quality control measures in place to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide can undergo various types of chemical reactions, including:

  • Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of carboxylic acid derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-N-[3-(trifluoromethyl)bicyclo[11

  • Chemistry: : Its unique structure makes it a valuable building block for the synthesis of more complex molecules.

  • Biology: : It can be used as a probe in biological studies to understand the interaction of small molecules with biological targets.

  • Medicine: : Its derivatives may have potential as pharmaceuticals due to their structural complexity and reactivity.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would depend on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

2-Cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide can be compared to other bicyclo[1.1.1]pentane derivatives, such as 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid. While both compounds share the bicyclo[1.1.1]pentane core, the presence of different functional groups (e.g., trifluoromethyl vs. pyrazin-2-yl) results in different chemical properties and potential applications. The uniqueness of this compound lies in its combination of the trifluoromethyl group and the cyano group, which can impart distinct reactivity and biological activity.

List of Similar Compounds

  • 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

  • 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

  • 2-Cyano-N-(bicyclo[1.1.1]pentan-1-yl)acetamide

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

2-cyano-N-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetamide

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-8(4-7,5-7)14-6(15)1-2-13/h1,3-5H2,(H,14,15)

InChI Key

PSWUGYAATBIMQO-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)NC(=O)CC#N)C(F)(F)F

Origin of Product

United States

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